![molecular formula C17H19N3O3 B2700140 (NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine CAS No. 1024744-22-6](/img/structure/B2700140.png)

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

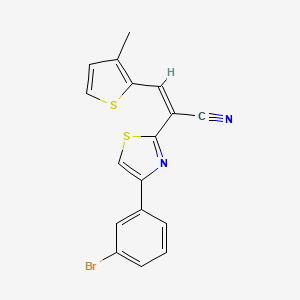

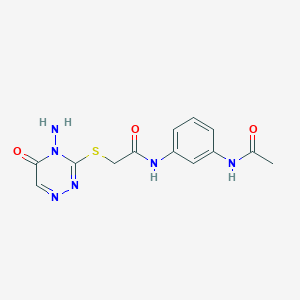

The compound appears to contain a benzodioxol group, which is a type of aromatic ether. It also has an indazole group, which is a type of azole, and a hydroxylamine group, which contains a nitrogen atom bonded to a hydroxyl group .

Molecular Structure Analysis

The benzodioxol group in the compound is a fused ring system that includes a benzene ring and a 1,3-dioxolane ring. The indazole group is a fused ring system that includes a benzene ring and a pyrazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzodioxol and indazole groups could potentially influence its solubility, melting point, and reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

Hydroxylamine derivatives have been studied for their corrosion-inhibiting effects. In one study, benzothiazole derivatives were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrated high efficiency and stability, suggesting the potential utility of related hydroxylamine compounds in corrosion protection (Hu et al., 2016).

Synthetic Chemistry

Hydroxylamine and its derivatives have been utilized in various synthetic reactions to produce heterocyclic compounds. For instance, reactions of flavones with hydroxylamines have led to the formation of isoxazoles, indicating the role of hydroxylamine in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Aitmambetov et al., 2005).

Photodynamic Therapy

Certain hydroxylamine derivatives have been investigated for their roles in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives substituted with hydroxylamine groups found high singlet oxygen quantum yields, suggesting their utility as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Isoxazolidinones Synthesis

Hydroxylamines have been used in the synthesis of isoxazolidin-5-ones, a process involving the conjugate addition to α,β-unsaturated esters. These compounds have relevance in medicinal chemistry, highlighting the versatility of hydroxylamine derivatives in synthesizing biologically active molecules (Baldwin et al., 1984).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-17(2)7-11(19-21)15-12(8-17)20(3)18-16(15)10-4-5-13-14(6-10)23-9-22-13/h4-6,21H,7-9H2,1-3H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYJTLOSIMRJMR-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=NO)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)

![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)

![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)

![(Z)-2-Cyano-N-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2700070.png)

![4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2700072.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)